Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZOEUOEXIJCY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrI2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

An In-depth Technical Guide to Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH: Properties, Synthesis, and Applications

Abstract

N-α-(tert-Butoxycarbonyl)-3,5-diiodo-O-(3'-bromobenzyl)-L-tyrosine, hereafter referred to as this compound, is a highly functionalized, non-canonical amino acid derivative of significant interest to researchers in peptide chemistry, drug discovery, and materials science. Its unique trifunctionalized structure, featuring a Boc-protected amine, a bromobenzyl-protected phenol, and a di-iodinated aromatic ring, provides a versatile platform for advanced chemical synthesis. This guide offers a comprehensive examination of its chemical properties, outlines a logical synthetic pathway, and details its core applications, providing scientists and drug development professionals with the foundational knowledge required to effectively utilize this powerful molecular building block.

Introduction and Molecular Architecture

This compound is a synthetically modified amino acid built upon an L-tyrosine scaffold. Its design is intrinsically linked to its primary application in Boc-chemistry solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides.[1][2][3] The molecule's architecture can be deconstructed into four key components, each serving a distinct chemical purpose:

-

L-Tyrosine Core : The foundational chiral amino acid structure.

-

N-α-Boc Group : A temporary protecting group for the alpha-amine. Its lability to moderate acids, such as trifluoroacetic acid (TFA), allows for sequential N-terminal deprotection and peptide chain elongation.[1][3]

-

O-(3'-bromobenzyl) Group : A semi-permanent protecting group for the phenolic hydroxyl side chain. The benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF), typically at the final stage of peptide synthesis.[1] The bromine atom offers an additional site for potential cross-coupling reactions.

-

3,5-Diiodo Aromatic Ring : The two iodine atoms dramatically increase the molecular weight and introduce unique properties. These heavy atoms can serve as probes for X-ray crystallography, enable radiolabeling, and facilitate halogen bonding to enhance molecular interactions.[4][5]

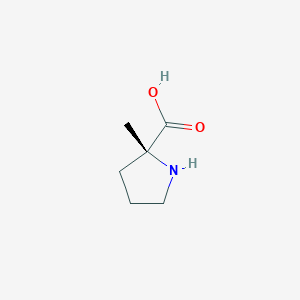

Caption: Key functional components of the title compound.

Physicochemical and Structural Properties

The combination of protecting groups and halogen substituents imparts distinct properties crucial for the compound's handling, storage, and application.

| Property | Value | Source |

| CAS Number | 63570-43-4 | [6] |

| Molecular Formula | C₂₁H₂₂BrI₂NO₅ | [6] |

| Molecular Weight | 702.12 g/mol | [6] |

| Appearance | White to off-white solid (inferred) | [5][7] |

| Predicted Density | 1.878 ± 0.06 g/cm³ | [6] |

| Predicted XLogP3 | 6.0 | [6] |

| Polar Surface Area | 84.9 Ų | [6] |

| Storage | 0–8 °C, desiccated | [5][7][8] |

Expert Insights on Properties:

-

Solubility : The bulky, nonpolar Boc and bromobenzyl groups render the molecule poorly soluble in water but readily soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

-

Stability and Handling : As a complex organic molecule, it should be stored in a cool, dry, and dark environment to prevent degradation. While some suppliers suggest room temperature storage, refrigeration (0–8 °C) is the authoritative standard for preserving the integrity of such high-value amino acid derivatives.[5][6][7][8] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.[6]

-

Chirality : The L-configuration at the alpha-carbon is critical for its incorporation into biologically relevant peptides. Racemization is a potential risk during activation and coupling steps in peptide synthesis, necessitating the use of optimized coupling reagents and conditions to maintain stereochemical purity.

Synthesis and Reactivity Profile

While specific manufacturing protocols are proprietary, a logical and scientifically sound synthetic pathway can be constructed based on established organic chemistry principles for modifying amino acids.[4][9]

Proposed Synthetic Workflow:

The synthesis is a multi-step process designed to sequentially introduce the protecting groups and functionalize the aromatic ring with high regioselectivity.

Caption: Proposed synthetic pathway for the title compound.

Causality Behind the Experimental Choices:

-

N-α-Boc Protection : The synthesis begins by protecting the most reactive nucleophile, the α-amino group, using di-tert-butyl dicarbonate ((Boc)₂O).[9] This is a critical first step to prevent self-polymerization and ensure that subsequent reactions occur at the desired positions on the side chain.

-

Di-iodination : The electron-rich phenolic ring of Boc-L-Tyrosine is then subjected to electrophilic aromatic substitution using molecular iodine (I₂) and a mild base. The hydroxyl group is a strong ortho-, para-director, ensuring the iodine atoms are installed specifically at the 3 and 5 positions, ortho to the hydroxyl group.

-

O-Benzylation : The final step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis. Reacting the di-iodinated intermediate with 3-bromobenzyl bromide in the presence of a suitable base (e.g., cesium carbonate, which offers high yields for O-alkylation) forms the stable ether linkage, yielding the final product.

Reactivity in Peptide Synthesis:

The molecule is designed for controlled reactivity:

-

Boc Deprotection : The Boc group is quantitatively removed by treatment with ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), liberating the N-terminal amine for the next coupling cycle.[3]

-

Peptide Coupling : The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form an amide bond with the free amine of the growing peptide chain on the solid support.

Core Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several advanced scientific domains.

Advanced Solid-Phase Peptide Synthesis (SPPS)

Its primary role is as a specialized building block in the Boc/Bzl SPPS strategy for creating complex peptides.[1][3] The workflow for incorporating this residue is a self-validating system of repeating steps.

Caption: Standard SPPS cycle for residue incorporation.

Detailed Protocol: Single Coupling Cycle in Boc-SPPS

-

Resin Preparation : Start with the peptide-resin bearing a free N-terminal amine from the previous cycle.

-

Boc Deprotection : Swell the resin in DCM. Treat with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Washing : Wash the resin extensively with DCM followed by DMF to remove residual acid and byproducts.

-

Neutralization : Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved.

-

Coupling :

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

Add a coupling agent such as HBTU (0.95 eq. relative to the amino acid) and an activation base like DIEA (2 eq.).

-

Allow the solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

-

-

Post-Coupling Wash : Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Validation (Optional) : Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

Probing Structure-Activity Relationships (SAR)

In drug development, modifying peptides with halogenated amino acids is a powerful strategy. The iodine and bromine atoms in this molecule can:

-

Introduce Halogen Bonds : The iodine atoms, being large and polarizable, can act as halogen bond donors, forming stabilizing, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a biological target (e.g., a receptor binding pocket). This can significantly enhance binding affinity and selectivity.[4]

-

Modulate Pharmacokinetics : The increased lipophilicity and metabolic stability imparted by the halogens can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

Radiopharmaceutical and Bio-Imaging Applications

The presence of stable iodine atoms makes this compound an ideal precursor for producing radiolabeled peptides.[5] Through isotopic exchange reactions, one of the ¹²⁷I atoms can be replaced with a radioactive isotope, such as:

-

¹²³I or ¹³¹I for Single Photon Emission Computed Tomography (SPECT) imaging.

-

¹²⁵I for in vitro autoradiography and radioimmunoassays.

These radiolabeled peptides can be used as diagnostic tools to visualize and quantify the expression of specific receptors or transporters in vivo, aiding in disease diagnosis and monitoring therapeutic response.[5]

Conclusion

This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool engineered for precision and versatility. Its robust protection scheme is perfectly suited for the rigors of Boc-SPPS, while its tri-halogenated structure opens avenues in rational drug design, advanced diagnostics, and structural biology. For researchers and drug developers, a thorough understanding of its properties and reactivity is paramount to harnessing its full potential in the creation of next-generation peptide-based therapeutics and research agents.

References

-

Boc-3,5-diiodo-L-tyrosine | C14H17I2NO5. PubChem. [Link]

-

Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. [Link]

-

Boc-tyr(boc)-OH | C19H27NO7. PubChem. [Link]

-

Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

A Comprehensive Guide to the Synthesis and Purification of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

Abstract

This technical guide provides a detailed, field-proven methodology for the multi-step synthesis and subsequent purification of N-α-Boc-3,5-diiodo-O-(3'-bromobenzyl)-L-tyrosine. This specialized amino acid derivative is a valuable building block in medicinal chemistry, particularly for the synthesis of complex peptides and radiolabeled compounds used in targeted therapies and medical imaging.[1][2][3] The narrative emphasizes the causal logic behind experimental choices, offering researchers and drug development professionals a robust framework for achieving high yield and purity. The protocols described herein are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.

Introduction: Strategic Importance and Synthetic Overview

The title compound, Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, integrates several key functionalities that make it a highly strategic intermediate in synthetic chemistry. The di-iodinated tyrosine core provides a scaffold for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) for applications in PET and SPECT imaging.[4] The orthogonal protecting group strategy—the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine and the stable 3-bromobenzyl ether for the phenolic hydroxyl—allows for selective manipulation during peptide synthesis.[5][6][] The bromo-benzyl moiety itself can serve as a handle for further functionalization via cross-coupling reactions.

Our synthetic strategy is a three-stage process commencing from commercially available Boc-L-tyrosine. This approach ensures reproducibility and scalability. The key transformations are:

-

Electrophilic Di-iodination: Regioselective installation of two iodine atoms onto the phenolic ring.

-

Williamson Ether Synthesis: Protection of the phenolic hydroxyl group with a 3-bromobenzyl moiety.

-

Chromatographic Purification: High-resolution purification of the final product to meet the stringent purity requirements of pharmaceutical research.

Stage 1: Synthesis of Boc-3,5-diiodo-L-tyrosine

The first critical transformation is the regioselective iodination of the tyrosine phenyl ring at the 3 and 5 positions.

Mechanistic Rationale

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the amino acid backbone, substitution occurs exclusively at the two equivalent ortho positions (3 and 5). We utilize N-Iodosuccinimide (NIS) as the iodinating agent. NIS is preferred over harsher reagents like iodine monochloride (ICl) as it provides a controlled source of electrophilic iodine (I⁺) under milder conditions, minimizing potential side reactions. The reaction proceeds readily at low temperatures.[8]

Detailed Experimental Protocol

Table 1: Reagents for Di-iodination

| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| Boc-L-tyrosine | 281.31 | 10.0 g | 35.5 | 1.0 eq |

| N-Iodosuccinimide (NIS) | 224.98 | 16.8 g | 74.6 | 2.1 eq |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| 10% aq. Na₂S₂O₃ | - | ~50 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

| Hexanes | - | - | - | - |

Procedure:

-

Suspend Boc-L-tyrosine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C using an ice-water bath.

-

Add N-Iodosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The reaction mixture may become a dark solution.

-

Stir the reaction at 0°C and monitor for completion by Thin Layer Chromatography (TLC) or analytical HPLC (typically 1-2 hours).

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color dissipates.

-

Transfer the mixture to a separatory funnel, dilute with water, and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The crude material, Boc-3,5-diiodo-L-tyrosine, is typically a white to off-white solid and can be purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) or carried forward to the next step if purity is deemed sufficient (>90% by HPLC).[8] A typical yield is 60-70%.

Stage 2: Etherification with 3-Bromobenzyl Bromide

This stage involves the formation of a stable ether linkage at the phenolic hydroxyl, protecting it for subsequent reactions.

Mechanistic Rationale

This reaction is a classic Williamson ether synthesis. A suitable base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective, but milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often preferred for their improved safety profile and reduced side reactions with complex substrates.

Detailed Experimental Protocol

Table 2: Reagents for Etherification

| Reagent/Solvent | M.W. ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Stoichiometry |

| Boc-3,5-diiodo-L-tyrosine | 533.10 | 5.33 g | 10.0 | 1.0 eq |

| 3-Bromobenzyl bromide | 249.92 | 2.75 g | 11.0 | 1.1 eq |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 eq |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

Procedure:

-

Dissolve Boc-3,5-diiodo-L-tyrosine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate (2.0 eq). The use of a fine powder is recommended to maximize surface area.

-

Add 3-bromobenzyl bromide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (approx. 200 mL).

-

A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine organic layers, wash sequentially with water and brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude oil or solid is the target compound, this compound, which requires purification.

Stage 3: Purification via RP-HPLC

For applications in drug development, exceptionally high purity (>98%) is mandatory. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying protected amino acids of this nature.[9]

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. More hydrophobic compounds, like our target molecule with its multiple aromatic rings and Boc group, interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity.[9]

Detailed Purification Protocol

Table 3: Typical Preparative RP-HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 Silica, 10 µm particle size | Standard non-polar phase for hydrophobic molecules. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. |

| Gradient | 30-90% B over 30 minutes | A broad gradient is used initially to find the elution window. |

| Flow Rate | 20-50 mL/min (for preparative scale) | Dependent on column diameter. |

| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the aromatic rings. |

Procedure:

-

Dissolve the crude product in a minimal amount of a 1:1 mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulates.

-

Equilibrate the preparative RP-HPLC system with the starting mobile phase conditions (e.g., 30% B).

-

Inject the filtered sample onto the column.

-

Run the gradient elution method, collecting fractions based on the UV chromatogram. The target product is expected to be a major, well-resolved peak.

-

Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pool the fractions that meet the purity specification (e.g., >98%).

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to yield the final product as a fluffy, white powder.

Final Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed:

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 702.0 g/mol ).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of all expected protons and carbons and their chemical environments.

-

Analytical HPLC: To confirm the final purity is >98%.

References

-

Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. - ResearchGate. Available at: [Link]

-

Boc-Tyr(Bzl)-OH [2130-96-3]. - Aapptec Peptides. Available at: [Link]

-

Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. - Qingdao Fengchen Technology and trade. Available at: [Link]

-

Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. - Apeptide. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 8. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

A Technical Guide to the Role of Diiodotyrosine Derivatives in Peptide Chemistry

Abstract

3,5-Diiodo-L-tyrosine (DIT), a naturally occurring derivative of the amino acid tyrosine, serves as a critical precursor in the biosynthesis of thyroid hormones.[1][2][3] Beyond its physiological role, DIT and its derivatives have emerged as powerful and versatile tools in the field of peptide chemistry. The introduction of two iodine atoms onto the phenol ring imparts unique steric and electronic properties that researchers have leveraged for a multitude of applications. This guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of DIT-containing peptides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: Beyond a Thyroid Hormone Precursor

The journey of diiodotyrosine begins in the thyroid gland, where it is formed by the iodination of monoiodotyrosine, another tyrosine derivative.[1][4] Two molecules of DIT are coupled to form the primary thyroid hormone, thyroxine (T4).[2] While this biological role is fundamental, the true value of DIT for peptide chemists lies in the profound physicochemical changes induced by the two heavy iodine atoms.

These changes include:

-

Increased Steric Bulk: The large van der Waals radius of iodine significantly increases the size of the tyrosine side chain, which can be used to impose conformational constraints on peptides.

-

Altered Electronics and pKa: The electron-withdrawing nature of iodine lowers the pKa of the phenolic hydroxyl group, influencing its ionization state and potential for hydrogen bonding at physiological pH.

-

Halogen Bonding Capability: The iodine atoms can act as halogen bond donors, forming specific, directional noncovalent interactions with electron-rich atoms, which can be exploited in rational drug design to enhance binding affinity and selectivity.[5][6][7]

-

A Handle for Radioiodination: DIT serves as a stable precursor for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), which are indispensable for molecular imaging techniques like SPECT and PET, as well as in radioimmunoassays.[8][9][10]

-

Heavy Atom for Crystallography: The presence of iodine facilitates the determination of peptide and protein crystal structures by providing a strong anomalous scattering signal.[11][12]

This guide will systematically unpack these properties, providing both the theoretical framework and the practical knowledge needed to successfully utilize DIT derivatives in peptide research and development.

Unique Physicochemical Properties of Diiodotyrosine

The strategic incorporation of DIT into a peptide sequence is a deliberate choice made to exploit the unique properties conferred by the iodine atoms. Understanding these properties is paramount to designing effective experiments.

Steric and Conformational Influence

The sheer size of the iodine atoms dramatically alters the topology of the tyrosine side chain. This steric hindrance can be a powerful tool for peptide design. By replacing a standard tyrosine with DIT, chemists can introduce a rigidifying element, restricting the conformational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as β-hairpins, which can be crucial for biological activity.[13][14]

Electronic Effects and Halogen Bonding

The two iodine atoms are strongly electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group compared to native tyrosine. This shift can alter the charge state and hydrogen bonding capacity of the residue under physiological conditions.

More significantly, the iodine atoms introduce the capacity for halogen bonding . This is a noncovalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) interacts favorably with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain).[5] The strength of this interaction is tunable (I > Br > Cl > F) and highly directional, making it a sophisticated tool for rational drug design.[7][13] Computational and experimental studies have shown that engineering halogen bonds at protein-peptide interfaces can significantly enhance binding affinity.[5][6]

| Property | L-Tyrosine | 3,5-Diiodo-L-tyrosine (DIT) | Rationale for Change |

| Molar Mass | 181.19 g/mol | 432.98 g/mol [15] | Addition of two heavy iodine atoms. |

| Phenolic pKa | ~10.1 | ~6.4 | The strong electron-withdrawing inductive effect of the two iodine atoms stabilizes the phenolate anion, making the proton more acidic. |

| Key Interactions | Hydrogen Bonding, π-π Stacking | Hydrogen Bonding, π-π Stacking, Halogen Bonding [5] | The σ-hole on the iodine atoms allows for directional halogen bonding with electron donors. |

Table 1: Comparison of key physicochemical properties of L-Tyrosine and DIT.

Synthesis of Peptides Containing Diiodotyrosine Derivatives

There are two primary strategies for preparing DIT-containing peptides: direct incorporation of a protected DIT monomer during solid-phase peptide synthesis (SPPS) and post-synthetic modification of a tyrosine-containing peptide. The choice of method depends on the specific peptide sequence, the desired purity, and the availability of reagents.

Strategy 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DIT-OH

The most robust and specific method is the direct incorporation of an Nα-Fmoc-protected DIT monomer (Fmoc-L-3,5-diiodotyrosine) during standard solid-phase peptide synthesis.[16][17] This "building block" approach ensures that DIT is placed at a precise location within the peptide sequence.

Caption: General workflow for post-synthetic peptide iodination.

Objective: To iodinate the peptide H-Gly-Tyr-Ala-OH.

Materials:

-

Purified H-Gly-Tyr-Ala-OH peptide

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Phosphate Buffer (pH 7.4)

-

Quenching Solution: Sodium thiosulfate or ascorbic acid [18]* RP-HPLC and Mass Spectrometer

Methodology:

-

Peptide Solution: Dissolve 5 mg of the peptide in 1 mL of phosphate buffer.

-

Iodinating Solution: Prepare a solution of I₂ (1.2 eq per tyrosine) and KI (2.5 eq) in a minimal amount of buffer.

-

Causality Note: KI is used to dissolve I₂ in aqueous solution via the formation of the triiodide ion (I₃⁻). The reaction proceeds via electrophilic aromatic substitution on the activated phenol ring of tyrosine. [9]3. Reaction: Add the iodinating solution dropwise to the stirring peptide solution. Let the reaction proceed in the dark for 15-30 minutes.

-

-

Quenching: Add sodium thiosulfate solution dropwise until the yellow/brown color of iodine disappears. This step is critical to stop the reaction and prevent over-iodination or side reactions.

-

Purification and Verification (Self-Validation): Immediately inject the reaction mixture onto an RP-HPLC system. A gradient elution will be necessary to separate the starting material (Tyr-peptide), the mono-iodinated product (MIT-peptide), and the desired di-iodinated product (DIT-peptide). Analyze the collected fractions by mass spectrometry to identify the products based on their expected mass increase (+126 Da for MIT, +252 Da for DIT).

Applications of Diiodotyrosine in Peptide Science

The unique properties of DIT translate into a wide array of powerful applications in research and drug development.

Structural Biology and Conformational Probes

The steric bulk and heavy-atom nature of DIT make it an excellent probe for structural studies.

-

Conformational Constraint: As discussed, DIT can lock a peptide into a more rigid, biologically active conformation. [13][14]* Spectroscopic Probes: While not as common as other probes, the altered electronic environment of DIT can be used in certain spectroscopic applications to report on local environments. [19][20]* X-ray Crystallography: Incorporating DIT into a peptide provides heavy atoms (iodine) that can be used to solve the phase problem in X-ray crystallography through techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). [11][12]

Radioiodination for Molecular Imaging and Assays

One of the most widespread uses of DIT-containing peptides is in nuclear medicine. A peptide designed to bind a specific biological target (e.g., a cancer cell receptor) can be synthesized with DIT. The non-radioactive ("cold") iodine atoms can then be exchanged for radioactive isotopes.

-

Mechanism: Direct electrophilic radioiodination involves an oxidizing agent (like Chloramine-T or Iodo-Gen®) that converts radioactive sodium iodide (e.g., Na¹²⁵I) into an electrophilic species (¹²⁵I⁺). [9][10]This species then readily substitutes onto the activated tyrosine ring. Peptides containing DIT are excellent substrates for this reaction.

-

Applications:

-

SPECT/PET Imaging: Peptides labeled with gamma-emitters (¹²³I, ¹³¹I) or positron-emitters (¹²⁴I) allow for non-invasive in vivo imaging of disease states. [10] * Radioimmunoassays (RIA): ¹²⁵I-labeled peptides are extensively used as tracers in highly sensitive RIA kits for quantifying hormones and other biomolecules. [10] * Radiotherapy: Peptides labeled with beta-emitting isotopes like ¹³¹I can be used to deliver a cytotoxic radiation dose directly to tumor cells. [8][10]

-

Modulating Pharmacological Activity

The introduction of DIT can directly influence how a peptide interacts with its biological target.

-

Enhanced Binding Affinity: The ability of DIT to form halogen bonds can provide an additional, strong interaction with a receptor, increasing the peptide's binding affinity and potency. [5][6]Researchers can rationally design peptides where the iodine atoms are positioned to interact with a known electron donor in the receptor's binding pocket.

-

Altered Selectivity: By modifying the size, shape, and electronic profile of a key residue like tyrosine, DIT can alter the peptide's selectivity for different receptor subtypes.

-

Improved Metabolic Stability: The bulky iodine atoms can shield adjacent peptide bonds from enzymatic degradation, potentially increasing the in vivo half-life of the peptide drug.

Dityrosine Cross-linking

While not a direct application of DIT derivatives, it's important to mention the related field of dityrosine (not diiodotyrosine) cross-linking. This process involves the photochemical or enzymatic oxidation of two tyrosine residues to form a covalent bond. [21][22][23]This technique is widely used in biomaterials science to create hydrogels with tunable mechanical properties for tissue engineering and 3D bioprinting. [24][25]

Caption: Distinct chemical pathways and applications of DIT and dityrosine.

Conclusion and Future Outlook

Diiodotyrosine derivatives have firmly established their place as indispensable tools in modern peptide chemistry. From enabling the precise determination of peptide structures to forming the basis of life-saving diagnostic imaging agents and enhancing the potency of therapeutic peptides, their utility is vast and well-documented. The ability to precisely install DIT via SPPS provides unparalleled control for chemists, while post-synthetic methods offer a complementary strategy.

The future of DIT in peptide science will likely focus on the increasingly sophisticated application of halogen bonding in rational drug design. As our understanding of protein-ligand interactions becomes more nuanced, the ability to engineer these highly directional bonds will lead to the development of peptides with unprecedented affinity and selectivity. Furthermore, the development of novel radioiodination techniques and the combination of DIT-containing peptides with other modalities, such as drug conjugates and nanoparticles, will continue to push the boundaries of diagnostics and therapeutics.

References

-

Title: Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli Source: Frontiers in Materials URL: [Link]

-

Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Source: Biochemistry - ACS Publications URL: [Link]

-

Title: Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Source: Semantic Scholar URL: [Link]

-

Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Source: ResearchGate URL: [Link]

-

Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC Source: National Institutes of Health URL: [Link]

-

Title: Local photo-crosslinking of native tissue matrix regulates cell function Source: National Institutes of Health URL: [Link]

-

Title: The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences Source: National Institutes of Health URL: [Link]

-

Title: Dityrosine-Inspired Photocrosslinking Technique for 3D Printing of Silk Fibroin-Based Composite Hydrogel Scaffolds Source: ResearchGate URL: [Link]

-

Title: Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes Source: ResearchGate URL: [Link]

-

Title: Late-stage labeling of diverse peptides and proteins with iodine-125 Source: National Institutes of Health URL: [Link]

-

Title: Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: MDPI URL: [Link]

-

Title: Photochemistry of Bioinspired Dityrosine Crosslinking Source: ResearchGate URL: [Link]

-

Title: Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Radioiodine labeling scheme for tyrosine residue in peptides and proteins. Source: ResearchGate URL: [Link]

-

Title: Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase Source: PubMed URL: [Link]

-

Title: Diiodotyrosine - MeSH Source: National Institutes of Health URL: [Link]

-

Title: 3',5'-Diiodo-L-tyrosine Source: PubChem URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: LinkedIn URL: [Link]

-

Title: Dityrosine Cross-Linking in Designing Biomaterials Source: ResearchGate URL: [Link]

-

Title: Diiodotyrosine Source: Wikipedia URL: [Link]

-

Title: Fmoc Solid-Phase Peptide Synthesis Source: PubMed URL: [Link]

-

Title: Ingredient: Diiodotyrosine Source: Caring Sunshine URL: [Link]

-

Title: o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes Source: PubMed URL: [Link]

-

Title: Thyroid Source: Wikipedia URL: [Link]

-

Title: A Newcomer's Guide to Peptide Crystallography Source: eScholarship.org URL: [Link]

-

Title: A Newcomer's Guide to Peptide Crystallography Source: PubMed URL: [Link]

-

Title: Probing Site-Specific Structural Information of Peptides at Model Membrane Interface In Situ Source: National Institutes of Health URL: [Link]

Sources

- 1. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Thyroid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. escholarship.org [escholarship.org]

- 12. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Probing Site-Specific Structural Information of Peptides at Model Membrane Interface In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Non-cytotoxic Dityrosine Photocrosslinked Polymeric Materials With Targeted Elastic Moduli [frontiersin.org]

- 22. Local photo-crosslinking of native tissue matrix regulates cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Halogenated Amino Acids in Drug Design: From Strategic Incorporation to Mechanistic Insight

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, pharmacokinetic profile, and target affinity.[1][2] When this strategy is applied to amino acids—the fundamental building blocks of peptides and proteins—it unlocks a vast potential for creating novel therapeutics with enhanced stability, bioavailability, and potency.[3][4] This guide provides a comprehensive overview of the role of halogenated amino acids in drug design. We will delve into the fundamental principles of halogen bonding, explore diverse chemical and enzymatic synthetic strategies, detail critical analytical techniques for characterization, and examine compelling case studies that highlight their successful application. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust protocol design.

Part 1: The Strategic Imperative of Halogenation in Modern Drug Design

Halogenation is a widely employed strategy in lead optimization, with estimates suggesting that over a quarter of all pharmaceuticals contain at least one halogen atom.[5][6] This prevalence is not coincidental; the introduction of halogens can profoundly and predictably alter a molecule's properties. Key benefits include:

-

Enhanced Lipophilicity: The incorporation of halogens, particularly fluorine, can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[7][8]

-

Metabolic Stability: Halogens can be used to "mask" metabolic hotspots on a drug molecule, particularly aromatic C-H bonds prone to oxidation by cytochrome P450 enzymes. This substitution can significantly increase the drug's half-life.[2][9]

-

Improved Target Affinity and Selectivity: Halogens can enhance binding affinity through favorable interactions within the target's binding pocket. The most significant of these is the halogen bond, a highly directional, noncovalent interaction that has gained prominence in rational drug design.[7][10][11]

-

Conformational Control: The steric bulk and electronic properties of halogens can influence the conformational preferences of a molecule, locking it into a bioactive conformation.[3][4]

While these benefits apply broadly, the use of halogenated amino acids provides a specific and powerful means to engineer peptides, proteins, and peptidomimetics with finely tuned properties for therapeutic applications.[3][12]

Part 2: Halogenated Amino Acids - A Unique Pharmacophore

The true power of halogenated amino acids in drug design stems from their unique ability to form specific, stabilizing interactions within a biological target. This is primarily governed by the phenomenon of halogen bonding.

The σ-hole and the Nature of Halogen Bonding

Contrary to what might be expected from its general electronegativity, a covalently bonded halogen atom (Cl, Br, I) exhibits an anisotropic distribution of electron density.[13][14] This results in a region of positive electrostatic potential, known as the σ-hole , located on the halogen atom along the axis of the covalent bond (e.g., C-X).[10][15] This electrophilic region can interact favorably with a nucleophilic region (a Lewis base) on another atom, such as an oxygen, nitrogen, or sulfur atom, or the π-system of an aromatic ring.[10][16] This interaction is termed a halogen bond (XB).

Fluorine, being the most electronegative and least polarizable halogen, generally does not form significant halogen bonds of this type, though it can participate in other important interactions like hydrogen bonds.[17] The strength of the halogen bond increases with the polarizability and size of the halogen: Cl < Br < I.[18]

The geometry of the halogen bond is highly directional. The ideal C–X···Acceptor angle (θ1) is close to 180°, reflecting the "head-on" approach of the Lewis base to the σ-hole.[15][16] This directionality makes halogen bonds a powerful and predictable tool for structure-based drug design.[1][19]

Caption: A diagram illustrating the σ-hole concept and a halogen bond.

Physicochemical Properties of Halogens in Amino Acids

The choice of halogen is a critical design element, as each imparts distinct properties. Understanding these differences allows for the rational tuning of molecular interactions and pharmacokinetics.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |

| Primary Interaction Type | H-bonds, Dipole-Dipole | Halogen Bonds (weak), H-bonds | Halogen Bonds (moderate) | Halogen Bonds (strong) |

| Common Use in Drug Design | Increase metabolic stability, modulate pKa, increase lipophilicity.[8][9] | Modulate lipophilicity, weak halogen bonding.[2] | Stronger halogen bonding, synthetic handle.[2][20] | Strongest halogen bonding, heavy atom for crystallography.[1][2] |

Part 3: Synthesis and Incorporation Strategies

The availability of halogenated amino acids is crucial for their application. Both chemical and enzymatic methods have been developed to provide these valuable building blocks.

Chemical Synthesis

Chemical synthesis offers versatility in accessing a wide range of non-natural halogenated amino acids.

-

Fluorinated Amino Acids: Due to the unique properties conferred by fluorine, significant effort has been dedicated to their synthesis.[21][22] Methods include nucleophilic or electrophilic fluorination of amino acid precursors.[23] More recently, mild and efficient methods like visible-light photoredox catalysis have been developed to afford diverse α-fluorinated amino acids.[23][24]

-

Chloro-, Bromo-, and Iodo-Amino Acids: These are often synthesized via electrophilic halogenation of aromatic amino acids like tyrosine or tryptophan, or through multi-step sequences starting from halogenated precursors.[3][25] Bromine and iodine-containing amino acids are also valuable as intermediates for further diversification via cross-coupling reactions.[2]

Caption: Workflow for photoredox-catalyzed synthesis of α-fluoro-α-amino acids.

This protocol is adapted from a method for synthesizing α-fluoro-α-amino acids.[23]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the dehydroalanine derivative (1.0 equiv), the alkyltrifluoroborate reagent (1.5 equiv), Selectfluor (1.5 equiv), and the organic photocatalyst (e.g., 2 mol%).

-

Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., acetonitrile) via syringe.

-

Initiation: Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired α-fluoro-α-amino acid derivative.

Enzymatic Synthesis

Nature has evolved enzymes that can perform highly regio- and stereoselective halogenation reactions under mild, aqueous conditions.[26] Harnessing these biocatalysts is a growing area of interest.

-

Halogenases: These enzymes catalyze the incorporation of halogen atoms onto a substrate.[9] Flavin-dependent halogenases (FDHs) are a well-studied class that can halogenate tryptophan and other aromatic substrates.[26][27] Radical halogenases, which are dependent on α-ketoglutarate and Fe(II), can halogenate unactivated aliphatic C-H bonds, a transformation that is very challenging with traditional chemistry.[28][29]

-

Engineered Enzymes: Protein engineering is being used to expand the substrate scope and alter the regioselectivity of natural halogenases, enabling the creation of novel halogenated amino acids and the post-translational modification of peptides and proteins.[7][27][30] This chemoenzymatic approach combines the selectivity of enzymes with the versatility of chemical synthesis.[31]

This protocol is a generalized procedure based on the use of tryptophan halogenases.[7][27]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), the peptide substrate (e.g., 1 mM), FAD (e.g., 100 µM), and the halide salt (e.g., 100 mM NaCl or NaBr).

-

Enzyme Addition: Add the purified halogenase enzyme (e.g., PyrH) to a final concentration of 10-50 µM.

-

Initiation: Initiate the reaction by adding the cosubstrate, such as NADPH, if required by the enzymatic system.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37 °C) for a specified period (e.g., 1-24 hours) with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of methanol or by heat inactivation.

-

Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Part 4: Characterization and Analysis

Rigorous analytical characterization is essential to confirm the successful synthesis and incorporation of halogenated amino acids and to understand their structural impact.

-

X-ray Crystallography: This is the gold standard for unequivocally determining the three-dimensional structure of a drug-target complex.[32] It provides direct evidence of halogen bonds, allowing for the precise measurement of bond lengths and angles that are critical for validating computational models and understanding structure-activity relationships.[13][15][33] Researchers must be aware of potential specific radiation damage, which can cleave C-X bonds during data collection, particularly for heavier halogens.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation in solution. For fluorinated compounds, ¹⁹F NMR is particularly valuable as the ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean spectroscopic window for analysis.[24]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized amino acid and its successful incorporation into a peptide, verifying that the halogenation has occurred.[7][34]

Caption: A typical workflow for the analysis of halogenated peptides.

Part 5: Applications & Case Studies

The theoretical advantages of halogenated amino acids have been translated into practical success in various therapeutic areas.

-

Antimicrobial Peptides (AMPs): Halogenation is a powerful strategy for optimizing AMPs.[12] For example, incorporating halogenated tryptophan derivatives into short cationic peptides has been shown to enhance their antimicrobial activity and tune their safety profiles.[20][35] The increased hydrophobicity and potential for halogen bonding can improve membrane disruption capabilities and overall efficacy.[36]

-

Enzyme Inhibitors: The directional nature of halogen bonds makes them ideal for optimizing enzyme inhibitors. In a study on SARS-CoV-2 main protease inhibitors, systematically replacing a fluorine atom with chlorine, bromine, and iodine revealed a complex trade-off: smaller halogens (F, Cl) fit better into the binding pocket to maximize favorable geometry, while larger, more lipophilic halogens (Br, I) improved cell permeability.[33]

-

Modulating Protein-Protein Interactions: Halogenated amino acids can be incorporated into peptides designed to mimic one partner in a protein-protein interaction (PPI). A study using p53-derived peptides showed that incorporating amino acids with -CF₂Br and -CF₂Cl moieties enhanced binding affinity to the oncological targets Mdm2/Mdm4, likely through the formation of halogen bonds that stabilize the peptide's helical binding conformation.[25]

-

Thyroid Hormones: The interaction of iodinated thyroid hormones (T3 and T4) with their nuclear receptors is a classic biological example of the importance of halogen bonding in molecular recognition and demonstrates nature's use of this interaction.[10]

Part 6: Future Outlook and Challenges

The field of halogenated amino acids in drug design continues to evolve, driven by advances in synthesis, computation, and biological understanding.

-

Challenges: Key challenges remain, including the development of more general and site-selective methods for chemical synthesis, particularly for complex scaffolds.[23] Furthermore, accurately modeling the subtle energetics and geometries of halogen bonds in computational drug design remains an active area of research, requiring sophisticated methods that go beyond simple electrostatic models.[1][17][37]

-

Future Directions: The future will likely see a greater fusion of chemical and biological approaches. The engineering of halogenase enzymes with novel specificities will provide access to previously unobtainable building blocks.[7][9] The development of more accurate computational tools will enable the de novo design of ligands that exploit halogen bonding for high-affinity and selective target engagement.[1][38] As our ability to precisely install and leverage halogens grows, so too will their impact on the next generation of peptide and protein-based therapeutics.

Part 7: References

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (n.d.). National Institutes of Health.

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

-

Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.). National Institutes of Health.

-

de Vries, S. J., et al. (n.d.). Halogen bonds between ligands and proteins: Can we use them in validation? ResearchGate.

-

Halogen bonds between ligands and proteins: can we use them in validation? (n.d.). Scilit.

-

Sirimulla, S., Bailey, J. B., Vegesna, R., & Narayan, M. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Figshare.

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health.

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.

-

Halogen Containing Amino Acids. (n.d.). NAGASE Group.

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). National Institutes of Health.

-

Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling.

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate.

-

Narayan, M., & Sirimulla, S. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.

-

Wang, Y., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

-

Liau, L. P., et al. (n.d.). A family of radical halogenases for the engineering of amino-acid-based products. Chang Group.

-

Cheng, L., et al. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling.

-

Thompson, A. L., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health.

-

Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.

-

Liau, L. P., et al. (n.d.). Radical amino acid halogenases as biocatalysts. ResearchGate.

-

Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews.

-

Lu, Y., et al. (2019). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.

-

Muttenthaler, M., et al. (2017). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. National Institutes of Health.

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. (2005). ResearchGate.

-

Sosa, M. B. (2022). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship.org.

-

Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed.

-

Narayan, M., & Sirimulla, S. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health.

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.

-

Aris, K., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications.

-

Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health.

-

Roughley, S. D., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. National Institutes of Health.

-

Roughley, S. D., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures. PubMed.

-

Zhou, P., et al. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. RSC Publishing.

-

Lu, Y., et al. (2019). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.

-

Kay, C. I., & Truman, A. W. (2023). Genome mining for the discovery of peptide halogenases and their biochemical characterization. National Institutes of Health.

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed.

-

Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. (n.d.). Istituto di Cristallografia - CNR.

-

Halogenated α-amino acids. (1982). Google Patents.

-

Walter, R. L., et al. (1998). The contribution of halogen atoms to protein-ligand interactions. PubMed.

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI.

-

Kim, Y., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega.

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

-

Ismail, H. M., & Tars, K. (2018). Halogenase engineering and its utility in medicinal chemistry. National Institutes of Health.

-

Kortagere, S., et al. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate.

-

Natural aliphatic halogenated amino acids. (n.d.). ResearchGate.

-

X-ray crystallography. (n.d.). Wikipedia.

Sources

- 1. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nagase.com [nagase.com]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]

- 9. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Halogen bonds between ligands and proteins: can we use them in validation? | Scilit [scilit.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]

- 29. researchgate.net [researchgate.net]

- 30. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters [escholarship.org]

- 32. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Natural and Synthetic Halogenated Amino Acids | Encyclopedia MDPI [encyclopedia.pub]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. mdpi.com [mdpi.com]

Methodological & Application

Navigating the Labyrinth of Halogens: A Detailed Guide to the Deprotection of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

An Application Note for Advanced Synthetic Chemistry

Abstract

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from complex, polyhalogenated molecules such as Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH presents a significant synthetic challenge. This crucial step, often a gateway to further molecular elaboration in drug discovery and peptide synthesis, is fraught with potential side reactions, including dehalogenation and premature cleavage of other protecting groups. This document serves as a comprehensive technical guide, offering in-depth analysis and field-proven protocols for researchers, scientists, and drug development professionals. We will dissect the underlying chemical principles, explore optimized reaction conditions, and provide a validated, step-by-step protocol to achieve high-fidelity deprotection, ensuring the integrity of the sensitive halogenated scaffold.

Introduction: The Challenge of Selectivity in Polyhalogenated Systems

The this compound molecule is a highly functionalized building block, likely a precursor for thyroid hormone analogs or other biologically active compounds where halogen atoms are critical for activity[1][2]. The Boc group serves as a temporary shield for the α-amino group, enabling controlled synthetic transformations. Its removal is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA)[3][4].

However, the presence of multiple halogen atoms on both the tyrosine and the benzyl ether moieties introduces significant complexities:

-

Risk of Deiodination: The carbon-iodine bond on the electron-rich diiodotyrosine ring is susceptible to cleavage under strong acidic conditions. The generated tert-butyl cation or other electrophilic species can promote deiodination, leading to a mixture of undesired byproducts.

-

Stability of the Bromobenzyl Ether: While benzyl ethers are generally more stable to acid than Boc groups, the strong conditions required for complete Boc removal can lead to partial cleavage of the 3'-bromobenzyl ether, a competing side reaction[5][6].

-

Aryl Halide Integrity: Both aryl iodides and bromides must remain intact. The stability of these bonds is paramount for the final product's identity and function.

This guide provides a systematic approach to address these challenges, focusing on the principles of orthogonal protection and the strategic use of scavengers to ensure a clean and efficient deprotection.

Mechanistic Considerations: The "Why" Behind the Protocol

The standard mechanism for TFA-mediated Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine[7].

The primary challenge arises from the highly reactive tert-butyl cation generated. This electrophile can attack nucleophilic sites on the substrate, including the electron-rich, iodinated tyrosine ring, potentially leading to alkylation or facilitating deiodination[8]. To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic species designed to intercept and neutralize the carbocations before they can cause unwanted side reactions[9][10].

Comparative Analysis of Deprotection Strategies

For a substrate as sensitive as this compound, the choice of deprotection conditions is critical. Below is a comparison of potential strategies.

| Method | Conditions | Advantages | Disadvantages & Risks for Halogenated Substrate | Recommendation |

| Standard TFA/DCM | 25-50% TFA in Dichloromethane (DCM) | Well-established, effective for many substrates. | May be too harsh, leading to deiodination and benzyl ether cleavage. DCM is a chlorinated solvent. | Use with caution; requires careful optimization and robust scavenging. |

| Neat TFA | 100% TFA | Fast and potent deprotection. | High risk of significant dehalogenation and ether cleavage. Difficult to control. | Not recommended for this substrate. |

| TFA with "Hard" Scavengers | TFA with Triisopropylsilane (TIS) and H₂O | TIS is an excellent carbocation scavenger. Water helps suppress some side reactions. | May not be sufficient to prevent deiodination, which can have radical character. | A good starting point, but likely needs supplementation. |

| TFA with "Soft" Thiol Scavengers | TFA with TIS, H₂O, and a thiol (e.g., EDT, DTT, or Benzylthiol) | Thiols are effective at scavenging a broader range of reactive species and can help prevent oxidative damage. Benzylthiols are UV-detectable, aiding purification[9][11]. | Malodorous (for aliphatic thiols). Potential for thiol adducts with the product. | Recommended Approach. Offers the most comprehensive protection against side reactions. |

| Alternative Mild Acids | HCl in Dioxane/EtOAc, p-TsOH | Milder conditions may preserve halogen integrity. | Often slower and may lead to incomplete deprotection. Less volatile acids complicate workup. | Worth considering if TFA-based methods fail, but not the first choice. |

Recommended Protocol: High-Fidelity Boc Deprotection

This protocol is designed to maximize the yield of the desired 3,5-diiodo-tyr(3'-bromo-bzl)-OH while minimizing side-product formation.

Reagents and Materials

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Deionized water

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Round-bottom flask with stir bar

-

Ice bath

-

Nitrogen or Argon line for inert atmosphere

-

Rotary evaporator

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of the Cleavage Cocktail:

-

In a separate, clean, and dry vessel, prepare the cleavage cocktail. For every 100 mg of substrate, a typical cocktail would be:

-

TFA: 1.8 mL (90%)

-

TIS: 0.1 mL (5%)

-

H₂O: 0.05 mL (2.5%)

-

EDT: 0.05 mL (2.5%)

-

-

Rationale: This "Reagent K"-like cocktail provides multiple layers of protection. TIS is a potent carbocation scavenger. Water helps hydrolyze any remaining reactive species. EDT is a soft nucleophile effective against a range of electrophiles and can help prevent oxidation[9].

-

Gently mix the cocktail and cool it in an ice bath for 10-15 minutes before use.

-

-

Reaction Setup:

-

Weigh the this compound and add it to a round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the substrate in a minimal amount of anhydrous DCM (e.g., 1-2 mL per 100 mg).

-

Place the flask in an ice bath and allow it to cool to 0 °C.

-

Purge the flask with an inert gas (Nitrogen or Argon).

-

-

Deprotection Reaction:

-

Using a syringe or dropping funnel, slowly add the pre-chilled cleavage cocktail to the stirring substrate solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours. Over-extending the reaction time increases the risk of side reactions.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator. Caution: The vapors are highly acidic and corrosive. Use an appropriate trap.

-

To the resulting oil or residue, add cold (0 °C) diethyl ether or MTBE dropwise while stirring or vortexing vigorously. This will precipitate the product as its TFA salt.

-

Continue adding ether until no further precipitation is observed (typically 10-20 times the volume of the concentrated residue).

-

Isolate the solid product by vacuum filtration or centrifugation.

-

Wash the collected solid with several portions of cold ether to remove residual TFA and scavengers.

-

Dry the product under high vacuum to obtain the crude 3,5-diiodo-tyr(3'-bromo-bzl)-OH as a TFA salt.

-

-

Purification:

-

The crude product can be further purified by reverse-phase HPLC or crystallization if necessary.

-

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase reaction time in 30-minute increments, monitoring closely. If still incomplete, consider a slightly higher TFA concentration (e.g., 95%), but be aware of the increased risk of side reactions. |

| Significant Deiodination | Reaction conditions are too harsh (time or temperature). | Reduce reaction time. Ensure the reaction is maintained at 0 °C for a longer initial period before warming. Increase the proportion of thiol scavenger (e.g., up to 5% EDT). |

| Cleavage of Benzyl Ether | Over-exposure to strong acid. | Reduce reaction time. This is a competing reaction, so finding the kinetic sweet spot where Boc removal is complete but ether cleavage is minimal is key. |

| Product is an Oil/Gummy Solid | Residual scavengers or incomplete precipitation. | Ensure thorough washing with cold ether. Try triturating the oil with fresh cold ether. If it persists, proceed directly to purification (e.g., HPLC). |

Conclusion

The successful deprotection of this compound is a testament to the power of understanding reaction mechanisms and employing a rational, protective chemical strategy. While standard TFA treatment is the foundation, the key to preserving the delicate polyhalogenated structure lies in the judicious use of a multi-component scavenger cocktail. The protocol detailed herein, centered around a TFA/TIS/H₂O/EDT mixture, provides a robust and reliable method for achieving high-fidelity deprotection. By carefully controlling reaction time and temperature, and by diligently monitoring the reaction's progress, researchers can confidently unmask the amino group, paving the way for the next steps in their synthetic endeavors.

References

- Bruins, A. P., et al. (1987). Electrochemical oxidation of Tyr and Trp within peptides leads to specific cleavage of the amide bond at their C-terminal side. Journal of the American Chemical Society.

- Choy, J., et al. (2008).

-

E-H. M. Rasmussen, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

- Giri, D., & Mugesh, G. (2025). Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. Chemistry – A European Journal.

- Hamada, S., et al. (2020). An oxidative deprotection of p-methoxy benzyl (PMB) ethers. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org. [Link]

- Katritzky, A. R., et al. (1999).

-

Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [Link]

- Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters.

-

Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.com. [Link]